molecular formula C21H18ClN5O3S2 B2661363 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-97-6

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2661363
CAS No.: 850909-97-6
M. Wt: 487.98
InChI Key: KPQLLWMCQKNYIO-NJNXFGOHSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a molecular formula of C40H38N8O8S2 and a molecular weight of 822.91 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl and cyanoethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

  • Reduction

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c1-26-18-9-6-16(22)14-19(18)31-21(26)25-20(28)15-4-7-17(8-5-15)32(29,30)27(12-2-10-23)13-3-11-24/h4-9,14H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQLLWMCQKNYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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